2-methyl-N'-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide
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Overview
Description
2-METHYL-N’~1~-[2-(2-QUINOLYLSULFANYL)ACETYL]BENZOHYDRAZIDE is a complex organic compound that features a quinoline moiety, a benzohydrazide group, and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N’~1~-[2-(2-QUINOLYLSULFANYL)ACETYL]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 2-mercaptoquinoline with an acylating agent to introduce the acetyl group. This intermediate is then reacted with methylbenzohydrazide under appropriate conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N’~1~-[2-(2-QUINOLYLSULFANYL)ACETYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinoline moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzohydrazide can be reduced to form alcohols or amines.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
2-METHYL-N’~1~-[2-(2-QUINOLYLSULFANYL)ACETYL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-METHYL-N’~1~-[2-(2-QUINOLYLSULFANYL)ACETYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with proteins or nucleic acids. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and benzohydrazides, such as:
- 2-METHYLQUINOLINE
- N’~1~-[2-(2-QUINOLYLSULFANYL)ACETYL]BENZOHYDRAZIDE
- 2-METHYL-N’~1~-[2-(2-QUINOLYLSULFANYL)ACETYL]BENZOHYDRAZIDE derivatives with different substituents
Uniqueness
What sets 2-METHYL-N’~1~-[2-(2-QUINOLYLSULFANYL)ACETYL]BENZOHYDRAZIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H17N3O2S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-methyl-N'-(2-quinolin-2-ylsulfanylacetyl)benzohydrazide |
InChI |
InChI=1S/C19H17N3O2S/c1-13-6-2-4-8-15(13)19(24)22-21-17(23)12-25-18-11-10-14-7-3-5-9-16(14)20-18/h2-11H,12H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
GUTPBVZEGPLGIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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